molecular formula C11H15FN2O2S B8538026 1-(5-Fluoro-2-methylphenylsulfonyl)Piperazine

1-(5-Fluoro-2-methylphenylsulfonyl)Piperazine

Cat. No.: B8538026
M. Wt: 258.31 g/mol
InChI Key: UUOURXDAWAJPKX-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methylphenylsulfonyl)Piperazine is a useful research compound. Its molecular formula is C11H15FN2O2S and its molecular weight is 258.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15FN2O2S

Molecular Weight

258.31 g/mol

IUPAC Name

1-(5-fluoro-2-methylphenyl)sulfonylpiperazine

InChI

InChI=1S/C11H15FN2O2S/c1-9-2-3-10(12)8-11(9)17(15,16)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3

InChI Key

UUOURXDAWAJPKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)N2CCNCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Fluoro-2-methylbenzenesulfonyl chloride (35.1 g, 168.5 mmol) in diethyl ether (50 mL) was added drop-wise to a suspension of piperazine (28.8 g, 337.0 mmol) in diethyl ether (500 mL) and triethylamine (47 mL, 337.0 mmol). The white suspension was stirred at room temp for 1.5 h. The mixture was washed with saturated aqueous sodium carbonate. The organic phase was washed with water and brine and dried (Na2SO4). Concentration gave a white solid that was triturated with diethyl ether to give the title compound as a white solid (30.95 g, 36% yield). 1H NMR (300 MHz, CDCl3) δ: 7.57 (1H, dd, J=8.6, 2.7 Hz), 7.25 (1H, dd, J=8.4, 5.1 Hz), 7.12 (1H, td, J=8.1, 2.8 Hz), 3.13-3.10 (4H, m), 2.98-2.85 (4H, m), 2.55 (3H, s), 1.69 (1H, bs). LCMS (M+H) calcd for C11H16FN2O2S: 259.09; found: 259.18.
Quantity
35.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step Two
Quantity
47 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
36%

Synthesis routes and methods II

Procedure details

To a stirred suspension of piperazine (28.4 g, 288 mmol) in triethylamine (42 mL, 300 mmol) and diethyl ether (500 mL) that was cooled to 0° C. was added dropwise a solution of 5-fluoro-2-methylbenzene sulfonylchloride (30 g, 144 mmol) dissolved in diethyl ether (50 mL). The resulting mixture was stirred at room temp for 2 h then diluted with EtOAc and saturated aqueous NaHCO3. The organic phase was washed with water, brine and dried (Na2SO4). Concentration gave the title compound as a white solid (20.6 g, 55% yield). 1H NMR (300 MHz, CDCl3) δ: 7.57 (1H, dd, J=8.6, 2.7 Hz), 7.25 (1H, dd, J=8.4, 5.1 Hz), 7.12 (1H, td, J=8.1,2.8 Hz), 3.13-3.10 (4H, m), 2.98-2.85 (4H, m), 2.55 (3H, s), 1.69 (1H, bs). LCMS (M+H) calcd for C11H16FN2O2S: 259.09; found: 259.18.
Quantity
28.4 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
55%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

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